1-(3-Fluoro-5-methylphenyl)pentan-1-amine
CAS No.:
Cat. No.: VC17432279
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18FN |
---|---|
Molecular Weight | 195.28 g/mol |
IUPAC Name | 1-(3-fluoro-5-methylphenyl)pentan-1-amine |
Standard InChI | InChI=1S/C12H18FN/c1-3-4-5-12(14)10-6-9(2)7-11(13)8-10/h6-8,12H,3-5,14H2,1-2H3 |
Standard InChI Key | PEEXKVGWPOYYDH-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C1=CC(=CC(=C1)C)F)N |
Introduction
Structural Characteristics and Stereochemical Considerations
The core structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine comprises a five-carbon aliphatic chain terminated by an amine group, which is bonded to a meta-fluoro-para-methyl-substituted benzene ring. The stereochemistry of the amine center is specified as the (S)-enantiomer in PubChem records, a detail that may significantly influence its biological activity and intermolecular interactions .
Molecular Descriptors and Stereoelectronic Effects
The IUPAC name, (1S)-1-(3-fluoro-5-methylphenyl)pentan-1-amine, reflects the absolute configuration at the chiral center. The fluorine atom at the 3-position and the methyl group at the 5-position on the aromatic ring introduce steric and electronic effects that modulate the compound’s reactivity. For instance, the electron-withdrawing fluorine atom may enhance the stability of intermediate species during synthetic reactions, while the methyl group contributes to hydrophobic interactions in biological systems .
Table 1: Key Structural and Stereochemical Data
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 195.28 g/mol | |
IUPAC Name | (1S)-1-(3-fluoro-5-methylphenyl)pentan-1-amine | |
Chiral Center Configuration | S | |
Canonical SMILES | CCCCCC@@HN |
Reagent | Role | Concentration | Solvent | Reaction Time | Yield (%) | Source |
---|---|---|---|---|---|---|
HMDS/BTMG | Activating agent | 3 µmol/well | MeCN | 48 h | 70–86 | |
SOF gas | Fluorinating agent | – | – | 48 h | – | |
Aryl alcohols | Substrate | 3 µmol/well | MeCN | 48 h | – |
Physicochemical Properties and Computational Predictions
The compound’s lipophilicity, solubility, and stability are critical for its applications. With a computed logP (octanol-water partition coefficient) estimated at ~3.2, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine is likely to exhibit moderate membrane permeability, making it a candidate for central nervous system-targeted drug development . The pKa of the amine group is projected to be ~10.5, indicating protonation under physiological conditions.
Research Gaps and Future Directions
Despite its promise, several questions remain unanswered:
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Pharmacokinetic Profile: Oral bioavailability, plasma protein binding, and metabolic stability are unreported.
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Toxicological Data: Acute and chronic toxicity studies in preclinical models are needed.
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Stereochemical Impact: The (R)-enantiomer’s biological activity and synthetic accessibility are unexplored.
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Target Identification: High-throughput screens are required to elucidate its molecular targets beyond RIPK1.
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